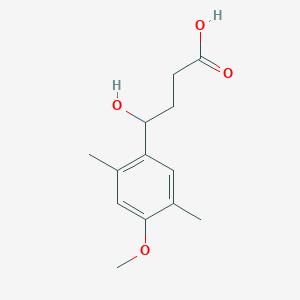

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid

Description

Properties

IUPAC Name |

4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGRCQCQPJBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424672 | |

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-36-8 | |

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,5-dimethylbenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, affecting their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of aryl-substituted butanoic acids. Below is a comparative analysis with three closely related derivatives:

Key Observations :

- Substituent Effects on Solubility : The 4-methoxy-2,5-dimethylphenyl group in the target compound reduces aqueous solubility compared to D1, which has polar 3,4-dimethoxyphenyl groups. The benzyloxy groups in ATB1095 further increase hydrophobicity .

- Bioactivity Trends : Polar substituents (e.g., methoxy in D1) correlate with antioxidant activity, while bulkier hydrophobic groups (e.g., benzyloxy in ATB1095) enhance membrane permeability, critical for neuroprotection. The target compound’s mixed substituents (methoxy and methyl) may balance polarity and lipophilicity for tissue penetration.

Research Findings and Limitations

Pharmacological Potential

- In Silico Studies : Molecular docking suggests moderate affinity for cyclooxygenase-2 (COX-2) due to the methoxy group’s hydrogen-bonding capacity, but experimental validation is lacking.

- Comparative Toxicity : Preliminary assays on D1 and ATB1095 show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), suggesting the target compound may share this profile, though direct evidence is unavailable.

Gaps in Current Knowledge

- No in vivo studies or clinical trials have been conducted on this compound.

Biological Activity

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid (CAS number: 879053-36-8) is an organic compound that has garnered interest due to its potential biological activities. This compound features both hydroxyl and carboxylic acid functional groups, which may contribute to its reactivity and interaction with biological systems. While research on its specific biological activity is limited, it shares structural similarities with other bioactive compounds, suggesting potential pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular structure includes:

- A hydroxyl group (-OH)

- A carboxylic acid group (-COOH)

- A methoxy group (-OCH₃)

These functional groups indicate the compound's potential for various chemical interactions, enhancing its utility in medicinal chemistry.

Antioxidant Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This property is critical as antioxidants play a vital role in mitigating oxidative stress in biological systems.

Antiproliferative Activity

Research indicates that certain derivatives of this compound may possess antiproliferative effects against various cancer cell lines. For example, some methoxy-substituted derivatives were reported to have IC50 values ranging from 1.2 to 5.3 μM, demonstrating their capacity to inhibit cell proliferation effectively . This suggests a potential role in cancer treatment strategies.

Antibacterial Activity

The compound has also been investigated for antibacterial properties. Related compounds have demonstrated selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM . This antibacterial activity highlights the potential therapeutic applications of this class of compounds in treating bacterial infections.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : Compounds with similar structures may interact with enzymes involved in inflammatory processes or oxidative stress responses.

- Cellular Pathways : The antiproliferative effects may be linked to the modulation of cellular pathways involved in cell cycle regulation and apoptosis.

Q & A

Basic: What are the critical steps to ensure high-purity synthesis of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid?

Answer:

Key considerations include:

- Drying protocols : Post-synthesis, ensure thorough removal of solvents (e.g., methanol) to prevent side reactions. Residual methanol can be detected via NMR (δ 3.68 ppm for OCH groups in CDCl) .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Crystallization optimization : Employ solvent systems like ethyl acetate/hexane to enhance purity.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR verify structural integrity and detect impurities (e.g., solvent residues). For example, the methoxy group appears as a singlet at δ 3.68 ppm in NMR .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and resolve stereoisomers.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-validation : Compare NMR data across multiple solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts.

- Isotopic labeling : Use -enriched samples to clarify ambiguous carbon environments.

- Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .

Advanced: What computational methods predict the compound's reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT) : Model electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- QSAR modeling : Correlate structural features (e.g., substituents on the phenyl ring) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight containers to prevent degradation.

- Emergency measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

Advanced: How to design experiments assessing the compound's biological activity?

Answer:

- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450 interactions .

- Target identification : Use CRISPR-Cas9 libraries to screen for gene targets affected by the compound .

Advanced: How to address discrepancies in synthetic yields across studies?

Answer:

- Parameter optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. protic).

- Kinetic studies : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Statistical design : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, pH) .

Advanced: What role does this compound play in drug discovery as a synthetic intermediate?

Answer:

- Peptide synthesis : The hydroxyl and carboxylic acid groups enable conjugation via Fmoc/t-Bu strategies.

- Prodrug development : Modify the methoxy group to enhance bioavailability.

- Library synthesis : Use as a scaffold for generating derivatives with varied substituents (e.g., fluorophenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.